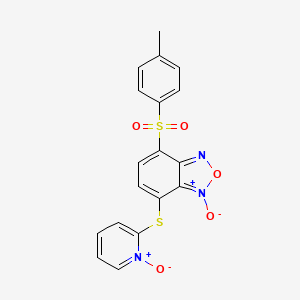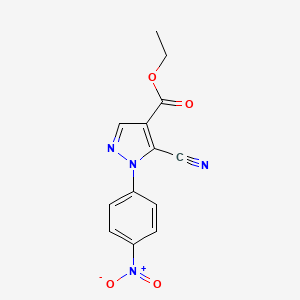
ethyl5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a cyano group, a nitrophenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with 4-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano or ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The cyano and ester groups can also participate in binding interactions, influencing the compound’s overall activity and efficacy .
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: Similar structure with an acrylate group instead of a pyrazole ring.
1-(4-Nitrophenyl)-3-cyano-4-ethoxycarbonyl-5-methylpyrazole: Contains a methyl group on the pyrazole ring.
Ethyl 2-cyano-3-(4-nitrophenyl)propanoate: Similar structure with a propanoate group instead of a pyrazole ring.
Uniqueness
Ethyl 5-cyano-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole ring enhances its stability and potential for diverse applications compared to similar compounds.
特性
分子式 |
C13H10N4O4 |
|---|---|
分子量 |
286.24 g/mol |
IUPAC名 |
ethyl 5-cyano-1-(4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10N4O4/c1-2-21-13(18)11-8-15-16(12(11)7-14)9-3-5-10(6-4-9)17(19)20/h3-6,8H,2H2,1H3 |
InChIキー |
CJTSGQSHXJTZHR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
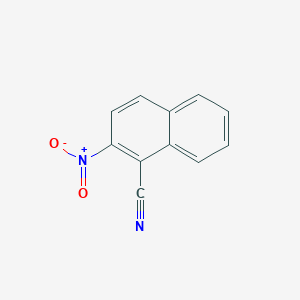




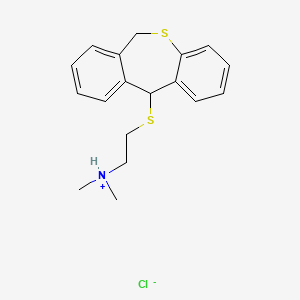

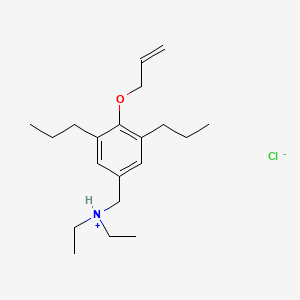

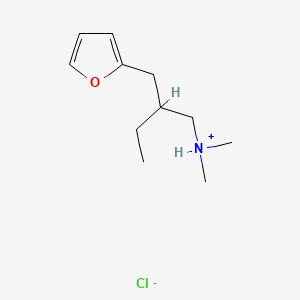

![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
